molecular formula C9H14F3NO4 B6300760 2-(Azetidin-3-yl)-2-methylpropanoic acid tfa CAS No. 2225878-90-8

2-(Azetidin-3-yl)-2-methylpropanoic acid tfa

Cat. No.: B6300760
CAS No.: 2225878-90-8
M. Wt: 257.21 g/mol
InChI Key: YHEAGWMBZMHFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-yl)-2-methylpropanoic acid tfa is a compound that belongs to the class of azetidine derivatives Azetidines are four-membered nitrogen-containing heterocycles known for their unique chemical properties and biological activities

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-2-methylpropanoic acid tfa undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The azetidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

2-(Azetidin-3-yl)-2-methylpropanoic acid tfa has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-2-methylpropanoic acid tfa involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-carboxylic acid: Another azetidine derivative with similar structural features.

    2-(Azetidin-3-yl)acetic acid: A compound with a similar azetidine ring but different side chains.

Uniqueness

2-(Azetidin-3-yl)-2-methylpropanoic acid tfa is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(azetidin-3-yl)-2-methylpropanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.C2HF3O2/c1-7(2,6(9)10)5-3-8-4-5;3-2(4,5)1(6)7/h5,8H,3-4H2,1-2H3,(H,9,10);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEAGWMBZMHFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CNC1)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.